N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea
Overview
Description
N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a secondary butyl group and a 1-(4-methylphenyl)propyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea typically involves the reaction of sec-butylamine with 1-(4-methylphenyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
sec-Butylamine+1-(4-methylphenyl)propyl isocyanate→N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea
Industrial Production Methods: In an industrial setting, the production of N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the urea moiety can yield amines, although this reaction is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea nitrogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Ketones or alcohols derived from the secondary butyl group.
Reduction: Amines derived from the reduction of the urea moiety.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
N-(sec-butyl)-N’-phenylurea: Lacks the 1-(4-methylphenyl)propyl group, making it less bulky and potentially less selective in its interactions.
N-(tert-butyl)-N’-[1-(4-methylphenyl)propyl]urea: Features a tertiary butyl group instead of a secondary butyl group, which can affect its steric properties and reactivity.
N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea: Contains a chlorine atom on the phenyl ring, which can influence its electronic properties and reactivity.
Uniqueness: N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea is unique due to the presence of both a secondary butyl group and a 1-(4-methylphenyl)propyl group
Properties
IUPAC Name |
1-butan-2-yl-3-[1-(4-methylphenyl)propyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-5-12(4)16-15(18)17-14(6-2)13-9-7-11(3)8-10-13/h7-10,12,14H,5-6H2,1-4H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKERBRRKMUOBDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.